Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O3/c1-16-10(15)9-5-6-4-7(11(12,13)14)2-3-8(6)17-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZONWKOVXOPEAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach is the radical trifluoromethylation of carbon-centered radical intermediates, which has been shown to be effective in introducing the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives .
Scientific Research Applications
Medicinal Chemistry
Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate is part of a broader class of benzofuran derivatives that exhibit significant biological activities, including anticancer, antibacterial, and antiviral properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines. A study demonstrated that certain benzofuran derivatives exhibited IC50 values as low as 11 μM against ovarian cancer cells, indicating strong cytotoxic effects . The trifluoromethyl group is believed to enhance the lipophilicity and metabolic stability of these compounds, making them more effective in targeting cancer cells.
Antibacterial Properties
Benzofuran derivatives have also been investigated for their antibacterial properties. Compounds similar to this compound have shown inhibitory activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group is thought to contribute to the enhanced biological activity by improving the compound's interaction with bacterial membranes .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods, including one-pot reactions and microwave-assisted synthesis. These methodologies not only provide efficient routes to synthesize this compound but also allow for the exploration of its derivatives.
One-Pot Synthesis
A recent study reported a transition-metal-free one-pot synthesis method for producing benzofuran derivatives, achieving high yields under mild conditions . This approach is advantageous as it minimizes the number of steps required and reduces the need for hazardous reagents.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has also been employed to produce benzofuran derivatives efficiently. This technique allows for rapid heating and enhanced reaction rates, leading to higher yields and purities . Such methods are particularly beneficial in pharmaceutical research where time and efficiency are critical.
Material Sciences
Beyond biological applications, this compound may find utility in materials science due to its unique fluorinated structure.
Fluorinated Building Blocks
As a fluorinated compound, it serves as a valuable building block in the development of new materials with specific properties such as increased thermal stability and chemical resistance. Fluorinated compounds are known for their hydrophobicity and low surface energy, making them suitable for applications in coatings and polymers .
Case Studies
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to modulation of enzyme activity, receptor binding, and other biological processes .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The trifluoromethyl group in the target compound withdraws electron density, deactivating the aromatic ring toward electrophilic substitution compared to electron-donating groups (e.g., -OCH₃ in or -NH₂ in ).
- Planarity : Ethyl 5-bromo-1-benzofuran-2-carboxylate exhibits near-planar geometry, similar to the target compound, which may favor crystallinity and solid-state packing .
2.3. Structural and Crystallographic Insights
- Planarity : Ethyl 5-bromo-1-benzofuran-2-carboxylate’s planar structure (4.8° carboxyl alignment) suggests similar conjugation in the target compound, which may enhance intermolecular interactions in crystal lattices .
- Dihydro Derivatives : The reduced aromaticity in Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate () lowers melting points and increases solubility compared to fully aromatic analogs.
- Benzothiophene vs.
Biological Activity
Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound features a benzofuran core with a trifluoromethyl group, which significantly influences its chemical reactivity and biological properties. The presence of the trifluoromethyl group enhances lipophilicity and can affect the compound's interaction with biological targets.
Target Interactions
The trifluoromethyl group in this compound is believed to interact with various biological targets, including enzymes and receptors. Compounds with similar structures often exhibit diverse pharmacological activities, such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Potential interactions with G-protein coupled receptors (GPCRs) have been suggested, influencing signal transduction pathways.
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties, including:
- Absorption : Rapidly absorbed in biological systems.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
- Excretion : Eliminated through renal pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µM |
| Escherichia coli | 40 µM |
| Methicillin-resistant S. aureus (MRSA) | 30 µM |
These results suggest that the compound could be developed as a potential antibacterial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines, showcasing IC50 values comparable to established chemotherapeutics. For example:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 12 |
These findings indicate that this compound may serve as a lead compound for further anticancer drug development.
Study on Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The study highlighted its potential as an alternative treatment option for infections caused by resistant bacteria, demonstrating lower MIC values than traditional antibiotics .
Study on Anticancer Properties
A comprehensive evaluation of the anticancer activity was conducted using a panel of human cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index . Further molecular docking simulations revealed potential binding interactions with key proteins involved in cancer progression, supporting its development as an anticancer agent.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate?
The synthesis typically involves condensation reactions using trifluoromethyl-substituted benzofuran precursors. For example, 5-[(3-trifluoromethyl)phenyl]furan-2-carboxaldehyde can undergo cyclization with methyl azidoacetate in methanol under sodium methoxide catalysis, followed by thermal cyclization in toluene . Modifications to the ester group (e.g., hydrolysis or transesterification) are achieved via nucleophilic acyl substitution. Key steps include:
- Condensation : Formation of the benzofuran core using aldehydes and activated esters.
- Cyclization : Thermal or catalytic ring closure to stabilize the trifluoromethyl-substituted structure.
- Purification : Column chromatography or recrystallization to isolate the product.
Advanced: How can X-ray crystallography resolve structural ambiguities in trifluoromethyl-substituted benzofuran derivatives?
X-ray crystallography, refined using programs like SHELXL , is critical for determining bond angles, torsion angles, and packing interactions. For example, monoclinic crystal systems (e.g., P21/c ) with unit cell parameters (e.g., a = 13.6661 Å, b = 7.6643 Å) have been reported for related benzofuran esters . Key steps include:
- Data Collection : Using a Bruker SMART CCD diffractometer with graphite-monochromated radiation .
- Refinement : SHELXL’s least-squares matrix to achieve low R-values (e.g., R = 0.035) .
- Visualization : ORTEP-3 for modeling thermal ellipsoids and hydrogen bonding networks .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- LCMS : Confirms molecular weight (e.g., m/z 681 [M+H]⁺) and purity (HPLC retention time: 0.99 minutes under TFA conditions) .
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at C5, ester at C2).
- IR : Confirms ester carbonyl stretches (~1700 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).
Advanced: How do computational models predict the electronic effects of the trifluoromethyl group on reactivity?
Density Functional Theory (DFT) calculations reveal that the trifluoromethyl group induces strong electron-withdrawing effects, lowering the LUMO energy of the benzofuran core. This enhances electrophilic substitution at the C3 position. Key findings:
- Binding Affinity : The -CF₃ group increases dipole moments, improving interactions with hydrophobic enzyme pockets .
- Reactivity : Quantum mechanical/molecular mechanical (QM/MM) simulations predict regioselectivity in cross-coupling reactions.
Data Contradiction: How should researchers address discrepancies between HPLC purity and NMR integration ratios?
- Multi-Technique Validation : Cross-check with orthogonal methods (e.g., HRMS for mass accuracy, ¹⁹F NMR for trifluoromethyl quantification).
- Sample Preparation : Ensure complete dissolution in deuterated solvents to avoid aggregation artifacts.
- Chromatographic Optimization : Adjust mobile phase pH or column temperature to resolve co-eluting impurities .
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in benzofuran derivatives?
- Crystallographic SAR : Compare crystal packing (e.g., π-π stacking in P21/c vs. P1 systems) to correlate solubility and bioavailability .
- Bioisosteric Replacement : Substitute the trifluoromethyl group with -Cl or -CF₂H to study steric/electronic effects on target binding .
- Pharmacophore Mapping : Overlay crystal structures with receptor active sites (e.g., COX-2 or CYP450 enzymes) using PyMOL or MOE.
Basic: What are the stability considerations for storing this compound?
- Light Sensitivity : Store in amber vials at 0–6°C to prevent photodegradation of the benzofuran core .
- Moisture Control : Use desiccants to avoid ester hydrolysis.
- Long-Term Stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced: How can researchers validate synthetic intermediates using tandem mass spectrometry (MS/MS)?
- Fragmentation Patterns : The ester group typically undergoes neutral loss of COOMe (60 Da), while the trifluoromethyl group remains intact.
- Isotopic Clusters : ¹⁹F satellites (≈33% abundance) confirm trifluoromethyl presence .
- High-Resolution MS : Achieve <5 ppm mass error to distinguish isobaric intermediates (e.g., C₁₁H₇F₃O₂S vs. C₁₀H₉BrO₃) .
Basic: What are the common byproducts in the synthesis of this compound, and how are they identified?
- Dimerization Byproducts : Formed via radical coupling during cyclization; detected via LCMS (m/z ~2× parent ion) .
- Ester Hydrolysis : Methyl → carboxylic acid conversion under acidic conditions; confirmed by ¹H NMR (disappearance of OCH₃ peak at δ 3.8–4.0) .
Advanced: How does the trifluoromethyl group influence crystallographic disorder in benzofuran derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
